3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1249078-23-6
VCID: VC3071231
InChI: InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
SMILES: CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2
Molecular Formula: C9H12ClN3O2S
Molecular Weight: 261.73 g/mol

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.: 1249078-23-6

Cat. No.: VC3071231

Molecular Formula: C9H12ClN3O2S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide - 1249078-23-6

Specification

CAS No. 1249078-23-6
Molecular Formula C9H12ClN3O2S
Molecular Weight 261.73 g/mol
IUPAC Name 6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine
Standard InChI InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
Standard InChI Key QSULVDHJVBPKNI-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2
Canonical SMILES CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2

Introduction

Compound Identification and Nomenclature

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by its distinct structural elements. The compound features a pyrimidine ring with chlorine and methyl substituents connected to a tetrahydrothiophene dioxide via an amino bridge. This structural arrangement contributes to its potential biological activities and chemical reactivity.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and research literature.

ParameterValue
CAS Number1249078-23-6
Molecular FormulaC9H12ClN3O2S
Molecular Weight261.73 g/mol
IUPAC Name6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine
PubChem Compound ID62480918

The compound's CAS number (1249078-23-6) serves as a unique identifier in chemical databases, while its molecular formula (C9H12ClN3O2S) indicates its elemental composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Chemical Identifiers

For computational and database purposes, the compound can be represented through various chemical notation systems that encode its structure in text format.

Identifier TypeValue
Standard InChIInChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
Standard InChIKeyQSULVDHJVBPKNI-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2
Canonical SMILESCC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2

These identifiers facilitate the compound's representation in chemical databases and computational tools, enabling researchers to access and analyze its properties systematically.

Structural Characteristics

The molecular architecture of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide features several key structural components that determine its chemical behavior and potential biological activities.

Core Structural Components

  • A pyrimidine ring with specific substitution patterns

  • A tetrahydrothiophene dioxide moiety

  • An amino linkage connecting these two heterocyclic systems

This unique combination creates a molecular scaffold with potential applications in medicinal chemistry, particularly in the development of bioactive compounds with specific targeting capabilities.

Key Functional Groups

The compound contains several functional groups that influence its reactivity and potential biological interactions:

Functional GroupPositionPotential Function
Pyrimidine RingCore structureTarget recognition, π-π stacking interactions
Chloro SubstituentPosition 6 of pyrimidineElectron-withdrawing effect, potential hydrogen bond acceptor
Methyl GroupPosition 2 of pyrimidineElectron-donating, lipophilicity enhancement
Secondary AmineLinking bridgeHydrogen bond donor, conformational flexibility
Sulfone GroupTetrahydrothiopheneHydrogen bond acceptor, increased water solubility

The presence of these functional groups creates a balanced profile of hydrophilic and lipophilic regions, potentially enhancing the compound's drug-like properties and biological activities.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment
Mass Spectrometry (MS)Molecular weight verification, fragmentation pattern
Infrared Spectroscopy (IR)Functional group identification
Elemental AnalysisCompositional verification
X-ray CrystallographyThree-dimensional structural confirmation

These complementary analytical approaches would ensure the accurate characterization of the synthesized compound, confirming its structural identity as 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide.

Physical and Chemical Properties

The physical and chemical properties of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide are essential for understanding its behavior in various environments and applications.

Physical Properties

While specific experimental data for this compound is limited in the available search results, its properties can be predicted based on its structural features:

PropertyPredicted CharacteristicBasis for Prediction
Physical StateCrystalline solid at room temperatureTypical for compounds with similar molecular weight and functional groups
ColorWhite to off-white powderCommon for heterocyclic compounds without extensive conjugation
SolubilityModerate solubility in polar organic solvents; limited water solubilityPresence of both polar (sulfone, amino) and nonpolar (methyl, aromatic) groups
Melting PointLikely >150°CCharacteristic of heterocyclic compounds with hydrogen bonding capabilities

These properties would influence the compound's handling, formulation, and application in research settings.

Chemical Reactivity

The compound's reactive sites and chemical behavior can be anticipated based on its functional groups:

These reactive features make the compound potentially useful as a synthetic intermediate or as a final product with specific biological targeting capabilities.

Research Applications

The unique structural features of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide make it potentially valuable in various research contexts.

Medicinal Chemistry

In medicinal chemistry research, this compound could serve multiple purposes:

  • As a lead compound for the development of biologically active molecules

  • As a structural probe to investigate binding requirements of specific biological targets

  • As an intermediate in the synthesis of more complex drug candidates

  • As a pharmacophore model for structure-based drug design

The balanced profile of functional groups provides a scaffold that could be further modified to optimize biological activity and pharmacokinetic properties.

Material Science Applications

Beyond biological applications, compounds with similar heterocyclic structures have found uses in materials science:

  • As components in specialized polymeric materials

  • In the development of fluorescent probes or sensors

  • As ligands for coordination chemistry

  • In the development of organic electronic materials

These applications leverage the compound's unique electronic properties and structural features.

Comparative Analysis with Related Compounds

Understanding the relationship between 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide and structurally related compounds provides valuable context for its potential applications and properties.

Pyrimidine Derivatives

Comparisons with other pyrimidine-containing compounds reveal important structural relationships:

CompoundStructural DifferencePotential Impact on Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineContains fused pyrido-pyrimidine system instead of separate heterocyclesDifferent three-dimensional shape and binding profile
Thieno[2,3-d]pyrimidinesContains fused thiophene-pyrimidine systemIncreased rigidity and altered electronic distribution
2-AminopurineAdditional nitrogen in the heterocyclic systemDifferent hydrogen bonding pattern and basicity

These structural relationships highlight the unique features of our target compound and provide context for its potential biological and chemical properties .

Tetrahydrothiophene Dioxide Derivatives

Comparison with other compounds containing the tetrahydrothiophene dioxide moiety provides additional insights:

CompoundStructural DifferencePotential Impact on Properties
4-(3-Aminopropyl)thiomorpholine 1,1-dioxideDifferent heterocyclic substituentAltered spatial arrangement and flexibility
Tetrahydrothiophene 1,1-dioxide (unsubstituted)Lacks the pyrimidine substituentSimplified structure with different reactivity profile

These comparisons illustrate how the specific combination of structural elements in 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide creates a unique chemical entity with distinct properties .

Future Research Directions

The structural and functional characteristics of 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide suggest several promising avenues for future research.

Structural Modifications

Systematic modification of the compound's structure could yield derivatives with enhanced properties:

  • Replacement of the chloro substituent with other halogens or functional groups

  • Variation of the methyl substituent position or size

  • Introduction of additional functionality on the tetrahydrothiophene ring

  • Exploration of alternative linking groups between the heterocyclic systems

These modifications could be guided by computational modeling to predict changes in properties and activities.

Comprehensive Biological Evaluation

A thorough assessment of the compound's biological activities would include:

  • Screening against diverse biological targets (enzymes, receptors, microorganisms)

  • Structure-activity relationship studies with systematic variations

  • Mechanistic studies to determine mode of action

  • In vitro and potentially in vivo evaluation of promising activities

These investigations would provide a more complete understanding of the compound's biological potential and guide further development.

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